Coriandrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

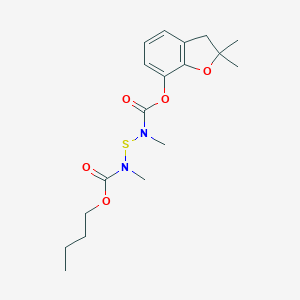

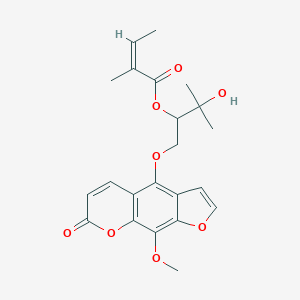

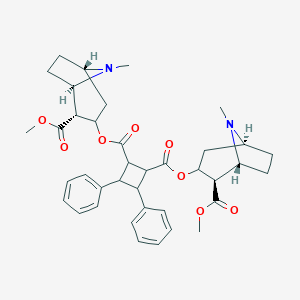

Coriandrin is a naturally occurring compound found in the seeds of the coriander plant (Coriandrum sativum L.). It belongs to the class of flavonoids and possesses a wide range of biological activities. Coriandrin has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and antimicrobial properties.

Aplicaciones Científicas De Investigación

Antiviral Properties :

- Coriandrin has shown notable antiviral activity, especially when combined with UVA radiation. It was found to be more phototoxic to the RNA-virus Sindbis virus compared to the DNA-virus murine cytomegalovirus. Additionally, Human Immunodeficiency Virus (HIV-1) was also found to be susceptible to coriandrin in combination with UVA (Hudson et al., 1993).

Synthesis and Structure :

- The total synthesis of coriandrin has been achieved, providing insights into its chemical structure and potential for large-scale production. Key steps in the synthesis include aromatization reactions and palladium-mediated coupling (Kraus & Ridgeway, 1994).

Photobiological Effects :

- Coriandrin has demonstrated more active photosensitized lethal and mutagenic effects in bacteria compared to psoralen. Preliminary evidence suggests that coriandrin does not form DNA interstrand crosslinks, indicating a unique mode of action. It appears to be metabolized more rapidly than other furocoumarins by liver mixed function oxidases (Ashwood‐Smith et al., 1989).

Gastrointestinal and Cardiovascular Effects :

- Coriander, from which coriandrin is isolated, has shown gut modulatory, blood pressure-lowering, and diuretic activities. These properties rationalize its traditional use in treating various gastrointestinal and cardiovascular disorders (Jabeen et al., 2009).

Inhibition of Hepatic Activities :

- Coriandrin effectively inhibits and inactivates murine hepatic ethoxyresorufin O-dealkylation activity. It is bioactivated by P450 1A1 to reactive intermediates, which subsequently form covalent adducts with the apoprotein, affecting enzyme activity. This indicates a significant effect on human health due to its presence in the diet (Cai et al., 1996).

Pharmacological Applications :

- Coriander, including coriandrin, exhibits numerous pharmacological activities such as antibacterial, antifungal, antioxidant, hypoglycemic, hypolipidemic, anti-inflammatory, and analgesic properties. These broad applications highlight its potential as a functional food and in developing new drug formulations (Laribi et al., 2015).

Antinociceptive and Anti-edema Properties :

- The ethyl acetate fraction obtained from Coriandrum sativum, containing coriandrin, has shown antinociceptive and anti-edema properties in mice. This suggests its potential as a phytotherapeutic agent for pain and inflammation management (Begnami et al., 2018).

Propiedades

Número CAS |

116408-80-1 |

|---|---|

Nombre del producto |

Coriandrin |

Fórmula molecular |

C13H10O4 |

Peso molecular |

230.22 g/mol |

Nombre IUPAC |

4-methoxy-7-methylfuro[2,3-g]isochromen-5-one |

InChI |

InChI=1S/C13H10O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-6H,1-2H3 |

Clave InChI |

BUZQIMYNOWPYHH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |

SMILES canónico |

CC1=CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |

melting_point |

142-143°C |

Otros números CAS |

116408-80-1 |

Descripción física |

Solid |

Sinónimos |

4-methoxy-7-methyl-5H-furo(2,3-g)benzopyran-5-one coriandrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)